4,6-Dichloro-2-quinolinecarboxylic acid is a chemical compound with the molecular formula . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound is classified as an organic halogenated compound due to the presence of chlorine atoms in its structure.
The synthesis of 4,6-dichloro-2-quinolinecarboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-quinolinecarboxylic acid with chlorine gas under controlled conditions to introduce chlorine atoms at the 4 and 6 positions of the quinoline ring. This method typically requires careful control of temperature and reaction time to ensure selective chlorination without over-chlorination or degradation of the starting material.
Another method includes microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In studies, amino- and fluoro-substituted derivatives of quinoline-4-carboxylic acids were synthesized using this method, demonstrating its efficiency in producing compounds with potential anticancer activity .
The molecular structure of 4,6-dichloro-2-quinolinecarboxylic acid can be described by its InChI code: InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15)
. The compound features a quinoline ring system with two chlorine substituents at the 4 and 6 positions and a carboxylic acid functional group at position 2. The canonical SMILES representation is C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)Cl
, which provides a simplified way to represent its structure.
KBYSXQKAWAUVJZ-UHFFFAOYSA-N
4,6-Dichloro-2-quinolinecarboxylic acid can participate in various chemical reactions typical for carboxylic acids and halogenated compounds. These include:
These reactions are influenced by the electronic effects of the chlorine substituents, which can enhance electrophilicity and alter reactivity patterns compared to unsubstituted quinoline derivatives.
The mechanism of action for 4,6-dichloro-2-quinolinecarboxylic acid is closely related to its interactions with biological targets. Quinoline derivatives are known to exhibit various biological activities, including antibacterial and anticancer properties. The presence of chlorine atoms can enhance lipophilicity and improve cell membrane penetration, facilitating interaction with cellular targets such as enzymes or receptors.
In particular, studies have shown that some quinoline derivatives can inhibit cellular respiration or interfere with metabolic pathways in cancer cells, suggesting potential therapeutic applications .
Relevant analyses indicate that the presence of halogen substituents can influence both physical and chemical properties significantly compared to non-halogenated analogs.
4,6-Dichloro-2-quinolinecarboxylic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2